3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide
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Overview
Description
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide is a chemical compound characterized by its trifluoromethyl group and thiadiazole ring structure
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the trifluoromethyl group attached to a phenyl ring can enhance the potency of a drug by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involving enzymes and receptors .
Result of Action
The presence of the trifluoromethyl group can enhance the potency of a drug, potentially leading to more pronounced effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide typically involves the following steps:
Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring through trifluoromethylation reactions.
Construction of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving appropriate precursors.
Amination: The amine group is introduced to the thiadiazole ring through amination reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring optimal reaction conditions, and maintaining stringent quality control measures to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or alcohols.
Reduction: Products may include alcohols, amines, or aldehydes.
Substitution: Products may include halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its effects on biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemicals with unique properties.
Comparison with Similar Compounds
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other trifluoromethyl-substituted phenyl compounds, thiadiazole derivatives, and amine hydrobromides.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the thiadiazole ring contribute to its distinct chemical and biological properties.
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Biological Activity
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₆F₃N₃S
- Molecular Weight : 245.22 g/mol
- CAS Number : 1153983-38-0
- Physical State : Solid
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
The mechanisms through which 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiadiazole compounds often inhibit key enzymes involved in cellular processes. For example, they may inhibit phosphodiesterase or carbonic anhydrase, leading to reduced cell proliferation in cancer cells.
- DNA Interaction : Some derivatives target DNA synthesis directly, disrupting the replication process essential for cancer cell survival.
- Receptor Modulation : Thiadiazoles can act as antagonists for certain receptors involved in inflammatory responses.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiadiazole derivatives:
- Anticancer Activity : A study demonstrated that compounds with a thiadiazole core exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 4.37 µM to 8.03 µM .
- Antimicrobial Properties : Another investigation reported that various thiadiazole derivatives showed promising activity against Salmonella typhi and E. coli, indicating their potential as antimicrobial agents .
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of this compound:
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S.BrH/c10-9(11,12)6-4-2-1-3-5(6)7-14-8(13)16-15-7;/h1-4H,(H2,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWTWTPEHGSDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)N)C(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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